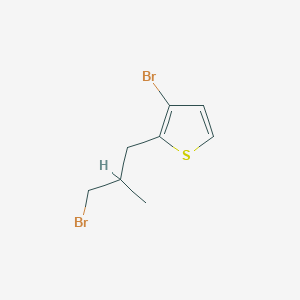

3-Bromo-2-(3-bromo-2-methylpropyl)thiophene

CAS No.:

Cat. No.: VC17731444

Molecular Formula: C8H10Br2S

Molecular Weight: 298.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Br2S |

|---|---|

| Molecular Weight | 298.04 g/mol |

| IUPAC Name | 3-bromo-2-(3-bromo-2-methylpropyl)thiophene |

| Standard InChI | InChI=1S/C8H10Br2S/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | KGTQLNXXPNXRQD-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=C(C=CS1)Br)CBr |

Introduction

Synthesis and Manufacturing

The synthesis of 3-bromo-2-(3-bromo-2-methylpropyl)thiophene typically involves multi-step halogenation and alkylation procedures. Although detailed protocols are scarce due to its discontinued status , plausible routes can be inferred from methods used for analogous thiophenes:

Bromination of Thiophene Precursors

Initial bromination may target the thiophene ring or alkyl side chain. For example:

-

Ring bromination: Direct electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

-

Side-chain bromination: Radical bromination of the 2-methylpropyl group using photochemical initiation or peroxides.

Alkylation Strategies

| Compound | Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3-bromo-2-methylthiophene | Direct bromination | Br₂, FeBr₃ | ~70 | |

| 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene | Sequential alkylation-halogenation | AlCl₃, Cl₂ | N/A |

Chemical Reactivity and Functionalization

The compound’s reactivity stems from its bromine substituents and aromatic system, enabling transformations critical for advanced applications:

Nucleophilic Substitution

Comparative Analysis with Structural Analogues

The table below highlights differences between 3-bromo-2-(3-bromo-2-methylpropyl)thiophene and related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume